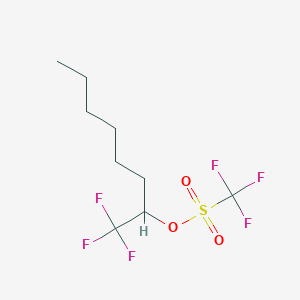
Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability.
準備方法
The synthesis of methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester typically involves the reaction of methanesulfonic acid with 1-(trifluoromethyl)heptanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often resulting in the formation of new compounds with modified properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism by which methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and interact with specific sites, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
類似化合物との比較
Methanesulfonic acid, trifluoro-, 1-(trifluoromethyl)heptyl ester can be compared with other similar compounds, such as:
- Methanesulfonic acid, 1,1,1-trifluoro-, [3,5-bis(trifluoromethyl)phenyl]methyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, cyclopropyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-fluoropropyl ester
These compounds share similar structural features but differ in their specific functional groups and applications. The presence of different substituents can significantly influence their reactivity, stability, and suitability for various applications.
特性
CAS番号 |
185424-25-3 |
|---|---|
分子式 |
C9H14F6O3S |
分子量 |
316.26 g/mol |
IUPAC名 |
1,1,1-trifluorooctan-2-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H14F6O3S/c1-2-3-4-5-6-7(8(10,11)12)18-19(16,17)9(13,14)15/h7H,2-6H2,1H3 |
InChIキー |
MOPQADBHDPUSHZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(F)(F)F)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


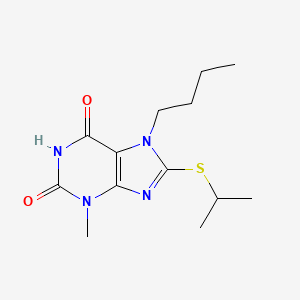
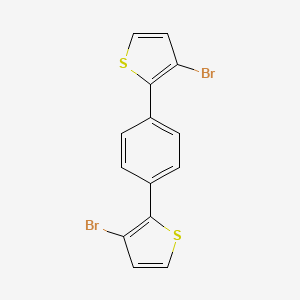
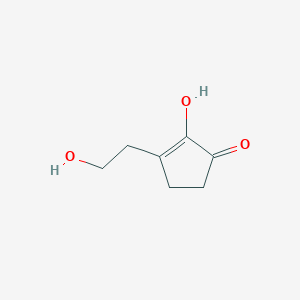
methanone](/img/structure/B14249344.png)
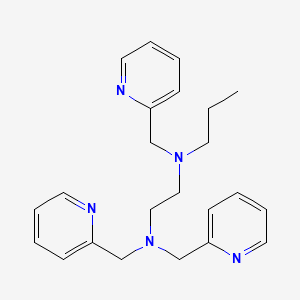
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)

![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
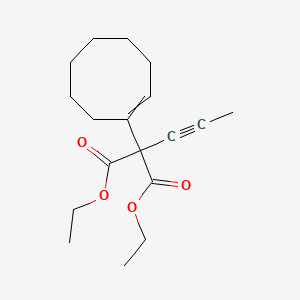
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
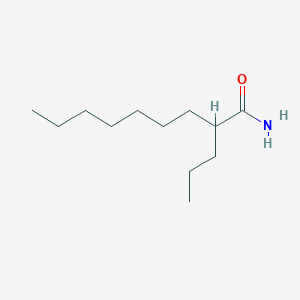


![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
